molecular formula C8H5Cl2F3O B6335406 (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol CAS No. 189338-34-9

(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol

Cat. No. B6335406
CAS RN: 189338-34-9
M. Wt: 245.02 g/mol
InChI Key: HSMGGUZKDAYQNP-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound that is used in the synthesis of various other compounds . It is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide .


Synthesis Analysis

The synthesis of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” involves several steps. A key step in the synthesis of fipronil, which uses this compound as an intermediate, is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .


Molecular Structure Analysis

The molecular structure of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is characterized by the presence of a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group .


Chemical Reactions Analysis

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to afford a pyrazole compound . It can also react with other compounds to form various derivatives .


Physical And Chemical Properties Analysis

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 245.03 . The compound is stable at normal temperatures for one year .

Safety and Hazards

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGGUZKDAYQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol

Synthesis routes and methods

Procedure details

The required [2,6-dichloro-4-(trifluoromethyl)-phenyl]nethanol was prepared as follows: To a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (4.73 g; 22 mmol) in THF (40 mL) was added n-BuLi in hexanes (8 mL; 2.50 mol/1; 20 mmol), at −78° C. The resulting mixture was stirred for 15 minutes and poured onto dry ice in THF. The reaction mixture was acified to pH=3 (with 5 M aqueous HCl solution) and extracted with EtOAc. The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, CH2Cl2/MeOH 8:2) to afford 2,6-dichloro-4-(trifluoromethyl)benzoic acid (1.2 g). To a solution of this 2,6-dichloro-4-(trifluoromethyl)benzoic acid (1.7 g; 6.6 mmol) in THF (20 mL) was added dropwise a solution of borane-THF complex in THF (1 mol/1, 13.3 mL; 13.3 mmol). Subsequently, the resulting mixture was stirred overnight at 60° C. To the reaction mixture was added 1 M aqueous HCl (30 mL), at 0° C., and the resulting mixture was stirred at RT for 10 minutes. The resulting mixture was concentrated in vacuo and the residue was partitioned between EtOAc and 5% aqueous NaHCO3-solution. The layers were separated and the organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3 followed by Et2O:hexanes 1:1) to afford [2,6-dichloro-4-(trifluoromethyl)phenyl]-methanol (1.3 g), which was used as such in the next step.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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